2-Amino-2-[4-(dimethylamino)naphthalen-1-yl]acetic acid
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Overview
Description
2-Amino-2-[4-(dimethylamino)naphthalen-1-yl]acetic acid is a complex organic compound with a unique structure that includes both amino and naphthalene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[4-(dimethylamino)naphthalen-1-yl]acetic acid typically involves multi-step organic reactions. One common method includes the reaction of naphthalene derivatives with dimethylamine under controlled conditions to introduce the dimethylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[4-(dimethylamino)naphthalen-1-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or alcohols. Substitution reactions can lead to various derivatives with modified functional groups .
Scientific Research Applications
2-Amino-2-[4-(dimethylamino)naphthalen-1-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-2-[4-(dimethylamino)naphthalen-1-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(naphthalen-1-yl)acetic acid
- 2-Amino-3-cyano-4H-chromenes
- Indole derivatives
Uniqueness
2-Amino-2-[4-(dimethylamino)naphthalen-1-yl]acetic acid is unique due to its specific structural features, including the dimethylamino group attached to the naphthalene ring.
Properties
IUPAC Name |
2-amino-2-[4-(dimethylamino)naphthalen-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-16(2)12-8-7-11(13(15)14(17)18)9-5-3-4-6-10(9)12/h3-8,13H,15H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIRTLFFAOTGKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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